molecular formula C16H16N4O4 B2981748 2-(3-Benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid CAS No. 730949-84-5

2-(3-Benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid

Cat. No.: B2981748
CAS No.: 730949-84-5
M. Wt: 328.328
InChI Key: FYLYGKGYYBVTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and a purine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with benzyl and ethyl groups under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as ethanol, with the presence of a base like hydrazine hydrate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-Benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-Benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid apart from similar compounds is its specific substitution pattern on the purine ring. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-2-18-10-17-14-13(18)15(23)20(9-12(21)22)16(24)19(14)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLYGKGYYBVTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675777
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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